molecular formula C11H20O4 B13782095 Tetraethoxyallene CAS No. 85152-89-2

Tetraethoxyallene

Cat. No.: B13782095
CAS No.: 85152-89-2
M. Wt: 216.27 g/mol
InChI Key: HEWKWPDPZLQIPJ-UHFFFAOYSA-N
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Description

Tetraethoxyallene is an organic compound with the molecular formula C₁₁H₂₀O₄ and a molecular weight of 216.27 g/mol It is characterized by the presence of four ethoxy groups attached to an allene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethoxyallene can be synthesized through the reaction of allene with ethanol in the presence of a catalyst. One common method involves the use of phosgene, which reacts with this compound to form bis(ethoxycarbonyl)ketene, with the elimination of two equivalents of chloroethane .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Tetraethoxyallene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Substitution reactions can occur at the ethoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

Tetraethoxyallene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetraethoxyallene involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological systems .

Comparison with Similar Compounds

    Tetraethoxysilane: Similar in structure but contains silicon instead of carbon.

    Tetraethoxypropane: Another ethoxy-substituted compound with different reactivity.

Uniqueness: Tetraethoxyallene is unique due to its allene backbone, which imparts distinct chemical properties and reactivity compared to other ethoxy-substituted compounds. Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industrial applications .

Properties

CAS No.

85152-89-2

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

InChI

InChI=1S/C11H20O4/c1-5-12-10(13-6-2)9-11(14-7-3)15-8-4/h5-8H2,1-4H3

InChI Key

HEWKWPDPZLQIPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C=C(OCC)OCC)OCC

Origin of Product

United States

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